(5-Chloro-2-methoxypyridin-4-YL)boronic acid
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Overview
Description
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is an organic compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a chlorine atom and a methoxy group. This compound is typically a white crystalline solid and is soluble in most organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chloro-2-methoxypyridin-4-YL)boronic acid can be synthesized through an oxidation-boration reaction. The process involves reacting 2-methoxy-5-chloropyridine with triethylamine borane in the presence of oxygen . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxypyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxypyridin-4-YL)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-Chloro-2-methoxypyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
(5-chloro-2-methoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFAPGPPGOLJST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452540 |
Source
|
Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475275-69-5 |
Source
|
Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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